9-Phenylfluoren-9-amine
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Overview
Description
9-Phenylfluoren-9-amine is a chemical compound known for its unique structural properties and applications in various fields of scientific research. It is characterized by a phenyl group attached to the 9th position of a fluorene ring, with an amine group also at the 9th position. This compound is particularly notable for its stability and ability to act as a protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 9-Phenylfluoren-9-amine may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 9-Phenylfluoren-9-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically yield hydrofluorene derivatives.
Substitution: Common substitution reactions involve halogenation or nitration at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or nitrated phenylfluorenes.
Scientific Research Applications
9-Phenylfluoren-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for nitrogen in enantiospecific synthesis to prevent racemization.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 9-Phenylfluoren-9-amine exerts its effects is primarily through its role as a protecting group. It stabilizes the nitrogen atom in amino acid derivatives, preventing unwanted reactions and maintaining enantiopurity. This is achieved by shielding the α-proton from removal, thus preventing racemization .
Comparison with Similar Compounds
Fluorenylmethyloxycarbonyl (Fmoc): Another protecting group used in peptide synthesis.
Benzyl (Bn): Commonly used in organic synthesis for protecting alcohols and amines.
tert-Butyloxycarbonyl (Boc): Widely used in peptide synthesis for protecting amine groups.
Uniqueness: 9-Phenylfluoren-9-amine is unique due to its ability to prevent racemization in enantiospecific synthesis, which is a significant advantage over other protecting groups like Fmoc and Boc. Its stability and effectiveness in maintaining enantiopurity make it a valuable compound in various synthetic applications .
Properties
CAS No. |
6277-86-7 |
---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
9-phenylfluoren-9-amine |
InChI |
InChI=1S/C19H15N/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H,20H2 |
InChI Key |
BAFVNIPRLVNQKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N |
Origin of Product |
United States |
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